6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one
Description
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one is a substituted purine derivative characterized by the following structural features:
- Amino group (-NH₂) at position 6 of the purine ring.
- Ethyl group (-CH₂CH₃) at position 9 (N9).
- Methyl group (-CH₃) at position 7 (N7).
- Ketone (=O) at position 8 (C8), which tautomerizes with the 9H-form .
This compound belongs to the purinone family, which has diverse applications in medicinal chemistry, particularly as kinase inhibitors or nucleobase analogs . Its synthesis typically involves multi-step routes, such as condensation of alkyl isocyanates with diaminomaleonitrile (DAMN) and aldehydes, as demonstrated in Scheme 4 of .
Properties
CAS No. |
88420-71-7 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
6-amino-9-ethyl-7-methylpurin-8-one |
InChI |
InChI=1S/C8H11N5O/c1-3-13-7-5(12(2)8(13)14)6(9)10-4-11-7/h4H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
JSHZXIRLXJYRDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N(C1=O)C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation Using Chloromethyl Isopropyl Carbonate (CMIC)
A patent describing the synthesis of Tenofovir disoproxil highlights a method for alkylating adenine derivatives. While the primary focus was on producing antiviral agents, the protocol can be adapted for synthesizing 6-amino-9-ethyl-7-methyl-7H-purin-8(9H)-one. The process involves:
-
Reagents : Adenine analogs, chloromethyl isopropyl carbonate (CMIC), and a polar aprotic solvent (e.g., DMF).
-
Conditions : Heating at 60°C for 5 hours under inert atmosphere.
-
Workup : Sequential extraction with cyclohexane and ethyl acetate to remove unreacted reagents.
This method introduces alkyl groups at the N9 position but requires subsequent methylation at N7.
Sequential Alkylation of 6-Amino-7H-purin-8(9H)-one
A study on acyclic nucleoside analogs demonstrated the alkylation of 6-amino-7H-purin-8(9H)-one (3a ) using alkyl halides:
-
Step 1 : Bromination of the purine core at C8 using in acetic acid.
-
Step 2 : Alkylation with ethyl iodide in the presence of in DMF to introduce the ethyl group at N9.
-
Step 3 : Methylation at N7 using methyl triflate in .
-
Purification : Crystallization from aqueous acetone.
Multicomponent Reactions (MCRs)
Condensation of 2,3-Diaminomaleonitrile (DAMN) with Isocyanates and Aldehydes
A 2025 RSC Advances paper detailed a versatile approach for synthesizing substituted purines:
-
Reagents : DAMN, ethyl isocyanate, and methyl glyoxal.
-
Conditions : Reaction in tetrahydrofuran (THF) with triethylamine (TEA) and catalytic iodine () at 80°C for 12 hours.
-
Mechanism :
-
Formation of a urea intermediate via reaction between DAMN and ethyl isocyanate.
-
Cyclization with methyl glyoxal to construct the purine core.
-
Microwave-Assisted Synthesis
Modern techniques such as microwave irradiation enhance reaction efficiency:
-
Reagents : 2,3-Diaminomaleonitrile, ethyl isocyanate, and paraformaldehyde.
-
Conditions : Microwave irradiation at 200°C for 2 minutes under 250 psi pressure.
-
Advantages : Reduced reaction time (from hours to minutes) and improved regioselectivity.
Comparative Analysis of Synthetic Routes
Critical Considerations in Purification
Chemical Reactions Analysis
Table 1: Representative Purinone Derivatives Synthesized via Cyclization
| Compound | R₁ Substituent | R₂ Substituent | Yield (%) |
|---|---|---|---|
| 7a | 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl | Ethyl | 78 |
| 7c | 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl | Methyl | 82 |
| 7g | 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl | Benzyl | 75 |
Key spectroscopic data for 7c :
Functionalization via Alkylation
The compound undergoes alkylation at the sulfur or nitrogen atoms under basic conditions:
-
Methylation with iodomethane : Reaction in 1 M NaOH/KOH introduces methyl groups at the sulfur atom of thione analogs, forming 8-(methylsulfanyl)adenine derivatives .
-
Benzylation : Substitution at the N9 position with benzyl groups enhances antitumor activity, as seen in 7g (IC₅₀ = 3.2 µM for HepG-2 cells) .
Table 2: Alkylation Reaction Outcomes
| Starting Material | Reagent | Product | Key Application |
|---|---|---|---|
| Thione analog | CH₃I/NaOH | 8-(Methylsulfanyl)adenine | Antiviral agents |
| Purinone core | Benzyl bromide | N9-Benzyl derivatives | Antitumor agents |
Hydrolysis and Acid Chloride Formation
Hydrolysis of imidazole intermediates followed by conversion to acid chlorides enables further derivatization:
-
Hydrolysis : Intermediate 3 is hydrolyzed to carboxylic acid 4 under acidic conditions .
-
Acid chloride formation : Treatment with SOCl₂ converts 4 to 5 , which reacts with substituted anilines to form amides (e.g., 6 ) .
Nitrile-Mediated Ring Construction
The imidazole ring (Ring A) is constructed via nitrile-mediated nucleophilic additions:
-
Step 1 : Triethyl orthoate reacts with amine 2 to form imine intermediate 3a .
-
Step 2 : Amine R₁NH₂ attacks the cyano group, forming a five-membered ring after rearrangement .
Biological Activity-Driven Modifications
Structural modifications directly correlate with bioactivity:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of purine derivatives, including 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one, as antiviral agents. For instance, research has shown that certain modifications of purines can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. The compound's structural features may enhance its binding affinity to viral proteases, suggesting its utility in developing antiviral therapies against diseases such as COVID-19 .
Nucleic Acid Interactions
This compound has been investigated for its ability to interact with nucleic acids. Its amino group can facilitate hydrogen bonding with DNA and RNA, potentially leading to applications in gene therapy and molecular diagnostics. Studies have demonstrated that compounds with similar structures can act as effective nucleic acid probes or modifiers .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding enzyme mechanisms and metabolic pathways involving purines. Its analogs are often used to probe the activity of enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism . This research can pave the way for therapeutic interventions in diseases related to purine metabolism disorders.
Drug Development
The unique properties of this compound make it a candidate for drug development, particularly in designing new anticancer agents. Its ability to mimic natural substrates allows it to interfere with cellular processes involved in tumor growth and proliferation . Ongoing research aims to optimize its pharmacological profile to enhance efficacy and reduce side effects.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of various purine derivatives against coronaviruses. The researchers synthesized several compounds, including derivatives of this compound, and evaluated their inhibitory effects on viral proteases. The results indicated that specific modifications significantly enhanced antiviral activity, underscoring the importance of structural optimization in drug design .
Case Study 2: Nucleic Acid Binding
In another investigation focused on nucleic acid interactions, researchers utilized this compound to study its binding affinity to RNA molecules. The study employed fluorescence spectroscopy to measure binding constants and found that the compound exhibited strong affinity for specific RNA sequences, suggesting its potential as a molecular probe in RNA research .
Mechanism of Action
The mechanism of action of 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. In biological systems, it may mimic natural nucleotides, interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one with key analogues:
Key Differences and Trends
Substitution at N7/N9 :
- The target compound and 2-Chloro-9-cyclopentyl-7-methyl-7H-purin-8(9H)-one share methyl groups at N7, which sterically hinder rotation and may enhance binding specificity in enzyme pockets .
- Hypoxanthine lacks substituents at N7/N9, making it more metabolically labile .
Functional Group at C6: The amino group in the target compound contrasts with chlorine in 6-Chloro-7H-purin-8(9H)-one, altering electronic properties and reactivity. Chlorine increases electrophilicity, while -NH₂ enhances hydrogen-bonding capacity .
Ketone Position :
- All listed compounds feature a ketone at C8 (or C6 in Hypoxanthine), critical for tautomerization and interaction with biological targets like ATP-binding sites .
Biological Activity
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one, also known by its CAS number 88420-71-7, is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various nucleoside analogs and has shown promise in modulating adenosine receptors, which are critical in numerous physiological processes.
The molecular formula of this compound is with a molecular weight of 193.21 g/mol. Its predicted physical properties include:
Adenosine Receptor Modulation
Research indicates that derivatives of purine compounds, including this compound, exhibit significant activity at adenosine receptors, particularly A1 and A3 subtypes. These receptors are implicated in various biological functions, including neurotransmission, immune response modulation, and cardiovascular regulation.
- Adenosine A1 Receptor : Compounds with modifications at the purine ring have shown varying affinities for the A1 receptor, with some derivatives acting as full agonists. The presence of specific substituents at the 6-position can enhance selectivity for the A1 receptor .
- Adenosine A3 Receptor : The compound has been noted for its potential as an A3 receptor agonist. Studies have demonstrated that certain derivatives can achieve high affinity (as low as 9.7 nM) for this receptor subtype, indicating a promising therapeutic profile for conditions like cancer and inflammation .
Anticancer Activity
Recent studies have explored the anticancer properties of related purine derivatives. For instance, compounds structurally similar to 6-Amino-9-ethyl-7-methyl have been evaluated for their cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6-Amino derivative | MDA-MB-231 (breast cancer) | 2.43 - 7.84 | Induces apoptosis |
| Related analogs | HepG2 (liver cancer) | 4.98 - 14.65 | Microtubule destabilization |
These findings suggest that modifications to the purine structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Study on A3 Receptor Agonists : In a study comparing various purine derivatives, it was found that those with specific substitutions at the purine ring exhibited different degrees of selectivity and potency towards the A3 receptor. This highlights the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Evaluation : Another investigation focused on a series of purine analogs that demonstrated significant growth inhibition in breast cancer models (MDA-MB-231). The study reported that these compounds could enhance caspase activity, indicating their potential as therapeutic agents against tumor growth .
Q & A
Q. How can researchers confirm the structural identity of 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one during synthesis?
- Methodological Answer : Combine thin-layer chromatography (TLC) with 1H-NMR spectroscopy for cross-validation. For TLC, use ethyl acetate:methanol (19:1 or 9:1) to monitor reaction progress, with expected Rf values ranging from 0.44 to 0.66 depending on substituents . For NMR, key proton signals include δ 1.22–2.46 (alkyl/cyclohexyl groups), δ 4.42–4.60 (pyrrolidinyl or piperidinyl protons), and δ 8.18–8.26 (purine aromatic protons). Compare results with published spectra from analogous compounds in patent examples .
Q. What purification strategies are recommended for isolating this compound derivatives?
- Methodological Answer : Use column chromatography with gradient elution (e.g., ethyl acetate/methanol mixtures) to resolve closely related analogs. For polar derivatives, consider adding 1–4% aqueous ammonia to the mobile phase to improve separation, as demonstrated in TLC conditions with methanol:dichloromethane:aqueous ammonia (80:20:4) . Monitor fractions by TLC and combine only those with >95% purity for downstream assays.
Q. How can researchers determine the solubility and stability of this compound in experimental buffers?
- Methodological Answer : Conduct shake-flask solubility assays in PBS (pH 7.4) or DMSO-water mixtures (≤5% DMSO). For stability, use HPLC-UV at 254 nm to monitor degradation under accelerated conditions (e.g., 40°C for 72 hours). Note that substituents like 4-phenoxyphenyl or 3,5-difluorophenoxy groups may enhance lipophilicity, requiring adjusted solvent systems .
Advanced Research Questions
Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying the N-9 substituent (e.g., replacing ethyl with pent-4-ynyl) and the C-7 aryl group (e.g., substituting phenoxy with benzoyl or anilino groups). Use microwave-assisted synthesis to accelerate coupling reactions for analogs, as shown in patent examples . Prioritize analogs with logP values between 2.5–4.0 for optimal membrane permeability.
Q. What experimental approaches resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in δ 2.80–4.60 regions where pyrrolidinyl/piperidinyl protons resonate. For example, δ 3.68–4.00 in 1H-NMR may correspond to methylene protons adjacent to carbonyl groups . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities.
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of purine-binding enzymes (e.g., kinases or phosphodiesterases). Parameterize the force field using B3LYP/6-31G geometry optimizationfor the purine core. Validate predictions with surface plasmon resonance (SPR)* to measure kinetic binding constants (KD) .
Data Analysis and Experimental Design
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Employ dose-response curves (IC50 determination) with triplicate technical replicates. Use positive controls (e.g., theophylline for phosphodiesterase inhibition) and correct for solvent effects (e.g., DMSO ≤0.1%). For contradictory results, perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. How can researchers optimize reaction yields for analogs with bulky substituents?
- Methodological Answer : Increase equivalents of boronic acid (1.5–2.0 eq) in Suzuki-Miyaura cross-coupling reactions and extend reaction times to 24–48 hours under inert atmospheres. For sterically hindered derivatives, substitute Pd(PPh3)4 with XPhos Pd G3 to enhance catalytic efficiency .
Advanced Characterization Techniques
Q. How do crystallographic studies inform the conformational flexibility of this compound?
- Methodological Answer : Obtain single-crystal X-ray diffraction data (e.g., using Mo-Kα radiation) to analyze bond angles and torsional strain. For example, crystal structures of related purines reveal planar purine cores with substituents adopting chair (cyclohexyl) or envelope (pyrrolidinyl) conformations . Use Mercury software to calculate dihedral angles and compare with computational models.
Q. What mass spectrometry techniques differentiate isobaric impurities in synthesized batches?
- Methodological Answer :
Apply LC-HRMS/MS with electrospray ionization (ESI+) to fragment ions at m/z 182–450 (typical for purine derivatives). Monitor diagnostic fragments like m/z 136 (purine core) and m/z 178 (N-ethyl-methyl side chain). Use Mass Frontier to annotate fragment pathways and identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
